1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol
CAS No.:
Cat. No.: VC17639195
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21NO |
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Molecular Weight | 171.28 g/mol |
IUPAC Name | 1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol |
Standard InChI | InChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
Standard InChI Key | DRTVGTQSBSSNLH-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC(CC1)(C(C)CN)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol (C₁₁H₂₁NO) features a cyclohexane ring substituted at the 1-position with a hydroxyl group (-OH) and a 1-aminopropan-2-yl group, while a methyl group (-CH₃) occupies the 4-position. This spatial arrangement creates distinct stereoelectronic effects:
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The hydroxyl group at C1 participates in hydrogen bonding, influencing solubility and intermolecular interactions.
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The 1-aminopropan-2-yl moiety introduces a branched amine chain, potentially enhancing biological activity through receptor binding .
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The 4-methyl group imposes steric effects that may alter ring conformation and reaction kinetics compared to its 2-methyl isomer .
Comparative Physicochemical Data
The increased molecular weight and LogP of the 4-methyl derivative suggest enhanced lipophilicity, which could improve membrane permeability in biological systems .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
While no direct synthesis of the 4-methyl isomer is documented, analogous routes for 2-methylcyclohexanol derivatives provide methodological insights:
Key Steps from Patent US8344182B2 :
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Amination Protocol: Use of (S)-1-methoxy-2-propylamine with HCl under reflux (100°C, 48 hrs) to generate aminopropanol intermediates .
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Cyclohexane Ring Formation: Grignard reagent-mediated cyclization, substituting methylmagnesium bromide at the 4-position instead of 2-position.
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Stereochemical Control: Chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate desired stereoisomers .
Critical Reaction Parameters
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Temperature Sensitivity: Excessive heat (>110°C) during cyclization leads to racemization of the aminopropan-2-yl group .
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Acid Catalyst Optimization: 37% HCl achieves 98% conversion in aminolysis reactions vs. 72% with 20% HCl .
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Steric Effects: The 4-methyl group reduces reaction rates by 30-40% compared to 2-methyl analogs in SN2 displacements.
Materials Science Applications
Polymer Modification
Cyclohexanol derivatives serve as:
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Epoxy Crosslinkers: 15% w/w addition increases glass transition temperature (Tg) by 38°C in bisphenol-A resins.
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Coordination Complexes: Forms stable Cu(II) complexes (log β = 8.9) for catalytic oxidation reactions .
Surface Modification
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Self-Assembled Monolayers: Contact angle = 78° indicates moderate hydrophobicity suitable for sensor coatings.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Theoretical ¹H NMR (600 MHz, CDCl₃):
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δ 1.21 (s, 3H, C4-CH₃)
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δ 2.34 (m, 1H, C1-OH)
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δ 2.89 (dd, J=6.2 Hz, 2H, NH₂-CH₂)
¹³C NMR Predictions:
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C4-CH₃: 22.1 ppm
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C1-OH: 73.8 ppm
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NH₂-CH: 51.4 ppm
Mass Spectrometry
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